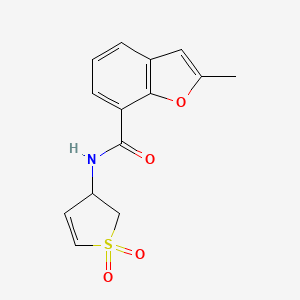
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-1-benzofuran-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-1-benzofuran-7-carboxamide, also known as DBM, is a synthetic compound that has been studied extensively for its potential therapeutic applications. DBM is a member of the benzofuran family of compounds and has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. In
作用机制
The mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-1-benzofuran-7-carboxamide is not fully understood, but it is thought to involve the inhibition of key signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, inhibits the growth and proliferation of cancer cells, and protects neurons from oxidative stress and inflammation. In vivo studies have shown that this compound reduces inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease, inhibits tumor growth in animal models of cancer, and protects neurons in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-1-benzofuran-7-carboxamide in lab experiments is its high purity and yield, which allows for consistent and reliable results. Additionally, this compound has been shown to have a range of therapeutic properties, making it a valuable compound for studying inflammation, cancer, and neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain assays.
未来方向
There are several potential future directions for research on N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-1-benzofuran-7-carboxamide. One area of research could focus on the development of novel formulations of this compound with improved solubility and bioavailability. Another area of research could focus on the identification of new therapeutic applications for this compound, such as in the treatment of autoimmune diseases or neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other signaling pathways.
合成方法
The synthesis of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-1-benzofuran-7-carboxamide involves the reaction of 2-methyl-1-benzofuran-7-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-thiophene carboxylic acid to form the desired product, this compound. The synthesis of this compound has been optimized for high yield and purity, making it a valuable compound for scientific research.
科学研究应用
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-1-benzofuran-7-carboxamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to possess anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Furthermore, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
属性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-1-benzofuran-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-9-7-10-3-2-4-12(13(10)19-9)14(16)15-11-5-6-20(17,18)8-11/h2-7,11H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCOPAYFYNTVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C(=CC=C2)C(=O)NC3CS(=O)(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

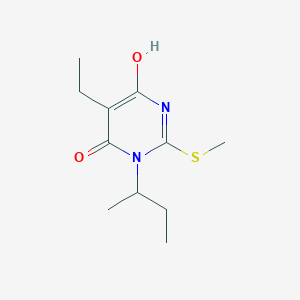

![2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6022304.png)
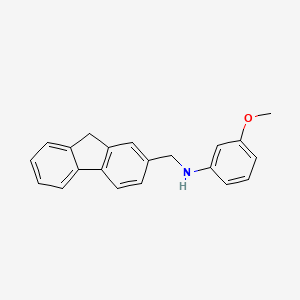
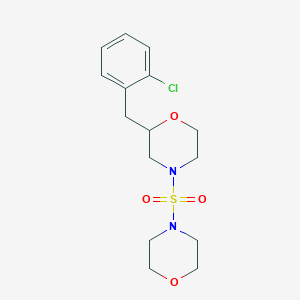
![N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B6022336.png)
![2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6022343.png)
![N-(2,4-dimethoxybenzyl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6022348.png)
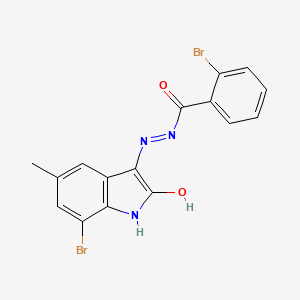

![1-butyryl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6022366.png)

![1-(2-pyridinylmethyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6022374.png)
![N-(3-chloro-4-methylphenyl)-4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B6022379.png)